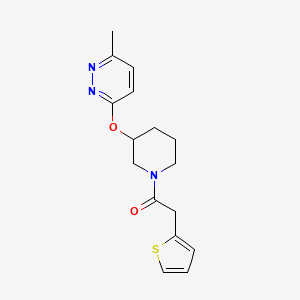

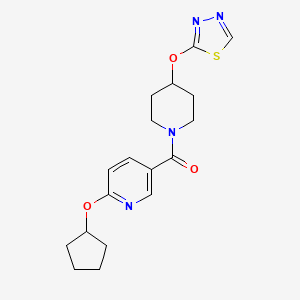

(1-Cyclooctylpiperidin-3-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

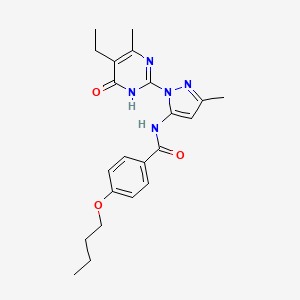

(1-Cyclooctylpiperidin-3-yl)methanol, also known as COPM, is a cyclic organic compound with a wide range of applications in the fields of chemistry and biology. It was first synthesized in the 1970s, and since then, it has been the subject of much research and development. COPM is a versatile molecule and can be used as a reagent in organic synthesis, a ligand in coordination chemistry, and a biologically active compound in drug discovery and development.

Applications De Recherche Scientifique

Pharmaceutical Research

(1-Cyclooctylpiperidin-3-yl)methanol is used in pharmaceutical research as a reference standard for testing and validation purposes . Its unique chemical structure makes it valuable for developing new drugs and understanding their interactions at the molecular level.

Neuroscience

In neuroscience, (1-Cyclooctylpiperidin-3-yl)methanol is studied for its potential effects on the central nervous system. It is particularly investigated for its role in modulating neurotransmitter systems, which could lead to new treatments for neurological disorders .

Pain Management

This compound is also explored in the context of pain management. Research has shown that derivatives of (1-Cyclooctylpiperidin-3-yl)methanol can act as nociceptin/orphanin FQ (NOP) receptor agonists, which are involved in pain modulation . This makes it a candidate for developing new analgesics for chronic pain conditions.

Chemical Synthesis

In the field of chemical synthesis, (1-Cyclooctylpiperidin-3-yl)methanol serves as an intermediate in the synthesis of more complex molecules. Its reactivity and stability make it a useful building block in organic chemistry .

Biochemical Assays

(1-Cyclooctylpiperidin-3-yl)methanol is used in biochemical assays to study enzyme interactions and receptor binding. Its specific structure allows researchers to investigate the binding affinities and activities of various biological targets .

Drug Metabolism Studies

In drug metabolism studies, this compound is utilized to understand how new drugs are metabolized in the body. By studying its metabolic pathways, researchers can predict the behavior of similar compounds and improve drug design .

These applications highlight the versatility and importance of (1-Cyclooctylpiperidin-3-yl)methanol in various scientific research fields. If you need more detailed information on any specific application, feel free to ask!

Differential Effects of Nociceptin/Orphanin FQ (NOP) Receptor Agonists QRA97017 | 415970-17-1 | (1-Cyclooctylpiperidin-3-yl)methanol

Propriétés

IUPAC Name |

(1-cyclooctylpiperidin-3-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO/c16-12-13-7-6-10-15(11-13)14-8-4-2-1-3-5-9-14/h13-14,16H,1-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBLUPFRJLFZUQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)N2CCCC(C2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Cyclooctylpiperidin-3-yl)methanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-butyl-6-[(4-nitrophenyl)methyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2482444.png)

![N-benzyl-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2482445.png)

![6-[N'-(thiophene-2-carbonyl)hydrazinecarbonyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B2482451.png)

![5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B2482457.png)

![Ethyl 3-(benzo[d]thiazol-2-yloxy)azetidine-1-carboxylate](/img/structure/B2482458.png)

![2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2482460.png)